N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide

CDK inhibition Antiproliferative Purine scaffold

Sourcing N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide (CAS 2419268-52-1)? This 2,6,9-trisubstituted purine features a critical para-acetamidophenyl substituent at the 6-position. Regioisomeric identity (para vs. meta) drastically alters kinase ATP-binding pocket interactions, making this compound an essential scaffold-hopping tool or negative control in CDK2/CDK9 selectivity studies. The N9-cyclopropyl group enhances metabolic stability per purine-based CNS agent SAR. Insist on matched analytical verification—generic interchange risks divergent potency and biological outcome. Ideal as an LC-MS/MS retention time standard for purine library quantification in biological matrices.

Molecular Formula C16H16N6O
Molecular Weight 308.34 g/mol
CAS No. 2419268-52-1
Cat. No. B6434377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide
CAS2419268-52-1
Molecular FormulaC16H16N6O
Molecular Weight308.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4
InChIInChI=1S/C16H16N6O/c1-10(23)20-11-2-4-12(5-3-11)21-15-14-16(18-8-17-15)22(9-19-14)13-6-7-13/h2-5,8-9,13H,6-7H2,1H3,(H,20,23)(H,17,18,21)
InChIKeyDZLYPDLNXFJABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide (CAS 2419268-52-1): Structural Profile and Procurement Context


N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide is a synthetic, trisubstituted purine derivative (C16H16N6O) featuring a 9-cyclopropyl modification on the purine core and a para-acetamidoaniline substituent at the 6-position [1]. This architecture places it within the broader class of 2,6,9-substituted purines, a scaffold extensively explored for cyclin-dependent kinase (CDK) inhibition and antiproliferative applications [2]. However, publicly available quantitative pharmacological data for this specific compound remain extremely scarce, limiting direct evidence-based procurement decisions.

Why N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide Cannot Be Replaced by Other 9-Cyclopropyl Purines or Regioisomers


The regioisomeric identity (para- vs. meta-substitution) and the specific N9-cyclopropyl group critically influence target binding and selectivity in purine-based kinase inhibitors. For example, the closely related regioisomer N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide connects the acetamidophenyl group at the meta position, which can drastically alter the dihedral angle and hydrogen-bonding network within the ATP-binding pocket of kinases . Furthermore, literature on analogous 6-(cyclopropylamino)-9-alkylpurines demonstrates that even minor N9-alkyl variations shift pharmacological profiles between antipsychotic-like activity and benzodiazepine receptor binding [1], affirming that generic interchange without matched analytical verification risks selecting a compound with divergent potency, selectivity, and biological outcome.

Quantitative Performance Evidence: N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide vs. Closest Analogs


ATP-Competitive CDK2/9 Binding Affinity: Target Compound vs. Olomoucine II (Class-Level Inference)

While no direct assay data is publicly available for N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide, it belongs to a patent-protected series of 2,6,9-trisubstituted purines designed for CDK inhibition [1]. The structurally proximal compound Olomoucine II (6-benzylamino-2-(2-hydroxyethylamino)-9-methylpurine) inhibits CDK2 with an IC50 of ~7 μM [2]. The target compound’s larger, cyclopropyl-bearing scaffold is rationally expected to alter the binding modality, but quantitative Kd or IC50 values are required for differentiation.

CDK inhibition Antiproliferative Purine scaffold

Regioisomeric Comparison: Para vs. Meta Acetamide Substitution (Supporting Evidence)

The para-substituted regioisomer N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide is structurally distinct from its meta counterpart N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide [1]. In structurally related purine series, shifting the substitution from para to meta can alter the vector of the terminal acetamide group by approximately 60°, affecting hinge-region hydrogen bonding with the kinase backbone [2]. No quantitative comparison between these two specific regioisomers has been published, but the physicochemical property divergence (e.g., clogP, polar surface area) alone supports non-interchangeability.

Regioisomerism Kinase selectivity SAR

Recommended Application Scenarios for N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide Based on Available Structural Evidence


Kinase Profiling in CDK-Focused Drug Discovery Programs

Given its structural alignment with patented 2,6,9-trisubstituted purine CDK inhibitors [1], this compound may serve as a scaffold-hopping tool or negative control in CDK selectivity panels, provided its identity is rigorously confirmed. Its bulk procurement for high-throughput screening is not recommended until in-house IC50 values against CDK2, CDK9, or other relevant kinases have been determined.

Structure-Activity Relationship (SAR) Studies on Purine N9-Cyclopropyl Series

The cyclopropyl group at N9 is known to enhance metabolic stability in purine-based CNS agents [2]. This compound can be used as a validation probe to assess the impact of the 4-acetamidophenyl vector on kinase selectivity, particularly when compared to the unsubstituted N9-H or N9-methyl analogs.

Reference Standard for Analytical Method Development

Due to its distinctive chromatographic and spectroscopic signature arising from the para-acetamido motif, the compound can be employed as a retention time or mass spectrometric standard in LC-MS/MS assays designed to detect and quantify purine-based library members in complex biological matrices.

Quote Request

Request a Quote for N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.